molecular formula C9H10INO B188548 N-(4-iodophenyl)-N-methylacetamide CAS No. 62404-59-5

N-(4-iodophenyl)-N-methylacetamide

Cat. No. B188548
Key on ui cas rn: 62404-59-5
M. Wt: 275.09 g/mol
InChI Key: FDRHCZCXVDWMJN-UHFFFAOYSA-N
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Patent
US05446062

Procedure details

The desired compound is prepared according to the method of Example 3, step2, except substituting, 4-(N-acetylamino)iodobenzene, prepared as in step 1, for 4-(N-methylaminocarbonyl)aminobenzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-(N-methylaminocarbonyl)aminobenzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C:5]1[CH:10]=[CH:9][C:8]([I:11])=[CH:7][CH:6]=1)(=[O:3])[CH3:2].[CH3:12]NC(NC1C=CC(C([O-])=O)=CC=1)=O>>[C:1]([N:4]([C:5]1[CH:10]=[CH:9][C:8]([I:11])=[CH:7][CH:6]=1)[CH3:12])(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)NC1=CC=C(C=C1)I
Step Two
Name
4-(N-methylaminocarbonyl)aminobenzoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC(=O)NC1=CC=C(C(=O)[O-])C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)N(C)C1=CC=C(C=C1)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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